

physical and chemical properties of 2-Fluorobenzophenone

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Compound of Interest

Compound Name: 2-Fluorobenzophenone

Cat. No.: B1294949

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An In-depth Technical Guide to 2-Fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Fluorobenzophenone**. It includes detailed experimental protocols and data presented in a structured format to support research and development activities.

Physicochemical Properties

2-Fluorobenzophenone is an organic compound that serves as a versatile intermediate in various chemical syntheses.^{[1][2]} Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties of **2-Fluorobenzophenone**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C ₁₃ H ₉ FO | [1] |
| Molecular Weight | 200.21 g/mol | [3][4] |
| CAS Number | 342-24-5 | [1][3] |
| Appearance | White to light yellow crystalline solid or colorless to light orange to yellow clear liquid | [1][2] |
| Boiling Point | 95 - 96 °C at 0.05 torr; 190 °C at 29 mmHg | [2][3] |
| Density | 1.18 - 1.19 g/cm ³ | [2][3] |
| Refractive Index | 1.59 (at 20 °C) | [2][3] |
| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water | [1] |

Chemical Synthesis: Experimental Protocol

The primary method for synthesizing **2-Fluorobenzophenone** is through a Friedel-Crafts acylation reaction. The following is a representative experimental protocol.

Synthesis of 2-Fluorobenzophenone via Friedel-Crafts Acylation

This protocol outlines the synthesis of **2-Fluorobenzophenone** from 2-fluorobenzoyl chloride and benzene using a Lewis acid catalyst.

Materials:

- 2-Fluorobenzoyl chloride
- Benzene (anhydrous)

- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane.
- **Addition of Reactants:** Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-fluorobenzoyl chloride in anhydrous benzene dropwise from the dropping funnel with vigorous stirring.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, cool the mixture in an ice bath and slowly quench by the dropwise addition of dilute hydrochloric acid.
- **Workup:** Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO_3 solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Protocols

The purity and identity of **2-Fluorobenzophenone** can be determined using various analytical techniques.

Gas Chromatography (GC)

GC is suitable for assessing the purity of the volatile **2-Fluorobenzophenone**.

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).

Chromatographic Conditions (Representative):

- Column: DB-624 or equivalent capillary column (30 m x 0.25 mm, 1.4 µm film thickness).[5]
- Carrier Gas: Helium at a constant flow rate.[6]
- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- Injection Volume: 1 µL
- Sample Preparation: Prepare a dilute solution of **2-Fluorobenzophenone** in a suitable solvent like acetone or dichloromethane.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the analysis of benzophenone derivatives.[7]

Instrumentation: A standard HPLC system with a UV detector.[7]

Chromatographic Conditions (Representative):

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[7] For mass spectrometry compatibility, formic acid can be added.[9]
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV at 254 nm.[7][8]
- Injection Volume: 10 μ L.[7]
- Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-Fluorobenzophenone**.

Table 2: Summary of Spectroscopic Data for **2-Fluorobenzophenone**

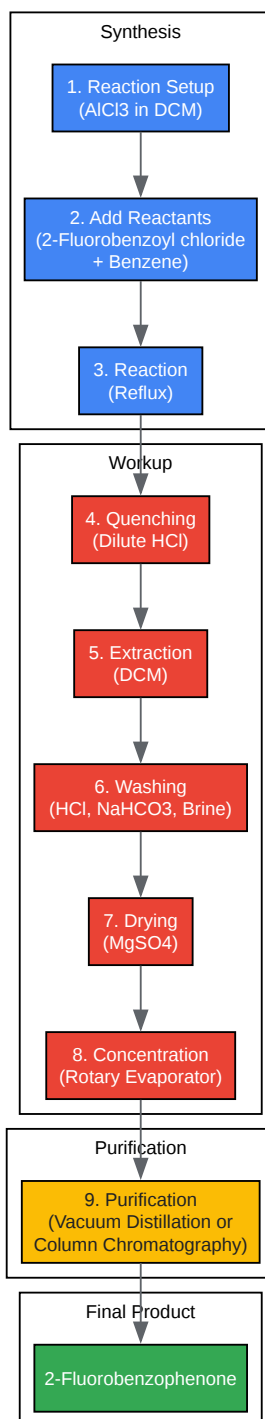
| Technique | Description |
|------------------------|--|
| ^1H NMR | The proton NMR spectrum will show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. |
| ^{13}C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon (downfield, ~ 195 ppm) and the aromatic carbons. The carbon attached to the fluorine will show a characteristic large coupling constant (^1JCF). [10] |
| ^{19}F NMR | The fluorine NMR spectrum will exhibit a single resonance for the fluorine atom, with its chemical shift being characteristic of a fluorinated aromatic ring. |
| Infrared (IR) | The IR spectrum will show a strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration around 1670 cm^{-1} . Aromatic $\text{C}-\text{H}$ and $\text{C}=\text{C}$ stretching vibrations will also be present. |
| UV-Vis | The UV-Vis spectrum in a suitable solvent like ethanol is expected to show absorption bands characteristic of the benzophenone chromophore, typically with maxima around 250 nm and a weaker $n \rightarrow \pi^*$ transition at a longer wavelength. [11] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M^+) at $m/z = 200$. Characteristic fragmentation patterns for benzophenones will be observed. [4] |

Note: Detailed spectral data including chemical shifts and peak assignments can be found in spectral databases such as SpectraBase.[\[4\]](#)[\[12\]](#)

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of **2-Fluorobenzophenone**.

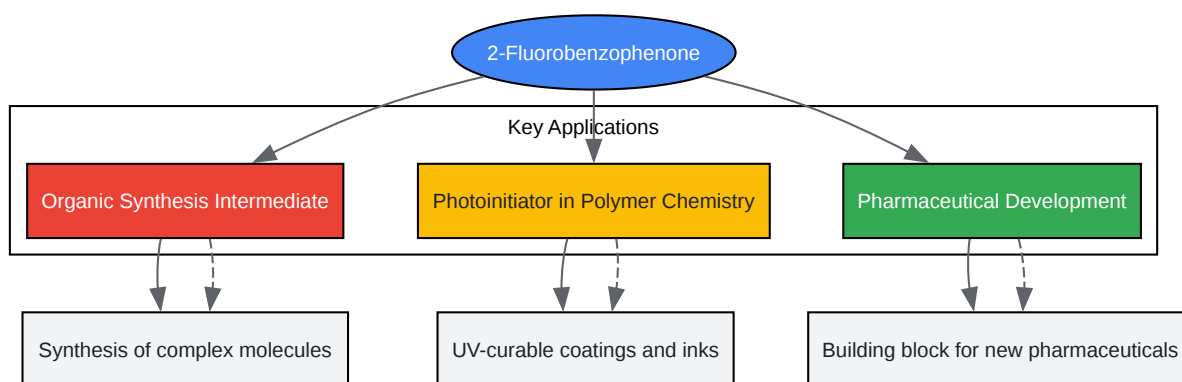


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Caption: Synthesis and Purification Workflow for **2-Fluorobenzophenone**.

Applications of 2-Fluorobenzophenone

This diagram outlines the primary applications of **2-Fluorobenzophenone**.



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Caption: Key Applications of **2-Fluorobenzophenone**.

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